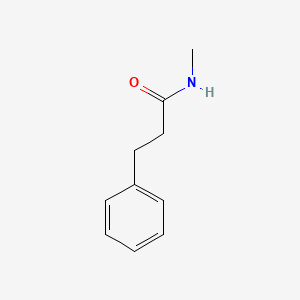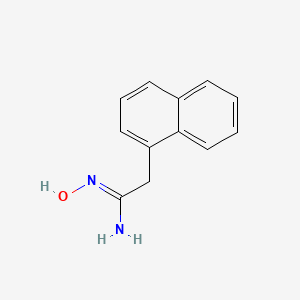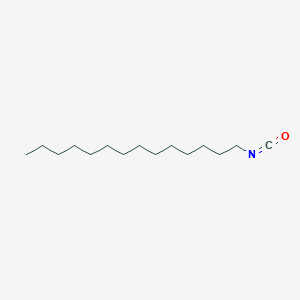![molecular formula C13H11ClO4 B1352892 Acide 5-[(4-chloro-2-méthylphénoxy)méthyl]-2-furoïque CAS No. 832739-89-6](/img/structure/B1352892.png)
Acide 5-[(4-chloro-2-méthylphénoxy)méthyl]-2-furoïque
Vue d'ensemble
Description
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a furan ring and a phenoxy group substituted with chlorine and methyl groups
Applications De Recherche Scientifique
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Analyse Biochimique
Biochemical Properties
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phenol hydroxylases and catechol 1,2-dioxygenases . These interactions involve the cleavage of ether bonds and the subsequent metabolism of the compound into various intermediates. The nature of these interactions is primarily enzymatic, leading to the formation of metabolites such as 3,5-dichlorocatechol and 5-chloro-3-methylcatechol .
Cellular Effects
The effects of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This results in altered gene expression and modulation of inflammatory responses in various cell types.
Molecular Mechanism
At the molecular level, 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid exerts its effects through specific binding interactions with biomolecules. It mimics the action of plant growth hormones, leading to uncontrolled growth and eventual cell death in susceptible cells . The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of others, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound undergoes enzymatic degradation, leading to the formation of various metabolites . These metabolites can have different effects on cellular processes, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is involved in several metabolic pathways. It interacts with enzymes such as phenol hydroxylases and catechol 1,2-dioxygenases, leading to the formation of metabolites like 3,5-dichlorocatechol and 5-chloro-3-methylcatechol . These metabolic pathways are essential for the compound’s breakdown and utilization within the cell.
Transport and Distribution
The transport and distribution of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The distribution of the compound can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-furoic acid.
Etherification: 4-chloro-2-methylphenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form 4-chloro-2-methylphenoxy methyl ether.
Coupling Reaction: The resulting ether is then coupled with 2-furoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenoxy derivatives.
Mécanisme D'action
The mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid: Another phenoxy acid with herbicidal properties.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is unique due to its specific combination of a furan ring and a phenoxy group with chlorine and methyl substitutions. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-6-9(14)2-4-11(8)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHOWDFRVZJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189573 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-89-6 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium](/img/structure/B1352816.png)







![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)



